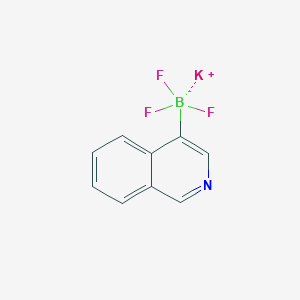

Potassium trifluoro(isoquinolin-4-yl)borate

Descripción general

Descripción

Potassium trifluoro(isoquinolin-4-yl)borate is a chemical compound with the molecular formula C9H6BF3KN.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(isoquinolin-4-yl)borate typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Isoquinoline derivative} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems.

Reaction Parameters :

-

Catalyst : PdCl₂(A-taPhos)₂ (0.5–2 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : Toluene/H₂O (4:1)

-

Temperature : 85–100°C

Mechanism :

The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by transmetalation with the trifluoroborate. Reductive elimination then forms the biaryl product. The electron-withdrawing trifluoroborate group enhances nucleophilicity, facilitating efficient transmetalation.

Substrate Compatibility :

| Entry | Aryl Halide | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoanisole | 4-Methoxybiisoquinoline | 91 |

| 2 | 2-Bromopyridine | Pyridyl-isoquinoline | 85 |

| 3 | 3-Bromoquinoline | Quinoline-isoquinoline | 78 |

Data adapted from catalytic studies using analogous trifluoroborates

Ipso-Nitrosation with NOBF₄

Potassium trifluoro(isoquinolin-4-yl)borate undergoes rapid nitrosation using nitrosonium tetrafluoroborate (NOBF₄), yielding nitroso-substituted isoquinolines.

Reaction Conditions :

Key Observations :

-

The reaction exhibits exceptional selectivity for the ipso-position.

-

Competing protodeboronation is minimized (<5% side products).

-

Electron-deficient isoquinoline derivatives show accelerated reactivity .

Mechanistic Pathway :

-

Electrophilic attack of NO⁺ at the boron-bound carbon.

-

Displacement of the BF₃K group via a four-centered transition state.

-

Formation of the nitroso product with concurrent release of BF₃ .

1,3-Dipolar Cycloaddition (Click Chemistry)

The compound participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-linked isoquinoline derivatives.

Typical Protocol :

-

Catalyst : CuSO₄/Na ascorbate (10 mol%)

-

Azide Source : Benzyl azide derivatives

-

Solvent : THF/H₂O (3:1)

-

Temperature : 50°C

Example Transformation :

textThis compound + Propargyl phthalimide → 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)isoindoline-1,3-dione [3]

Selectivity Factors :

-

Steric bulk of the isoquinoline system directs regioselectivity toward 1,4-triazoles.

-

Copper coordination to the nitrogen lone pair enhances reaction rate .

Reduction to Amines

Nitroso intermediates derived from this compound can be reduced to amines:

Oxidation to Nitro Compounds

Controlled oxidation of nitroso derivatives yields nitroisoquinolines:

Limitations and Side Reactions

-

Protodeboronation : Occurs under strongly acidic conditions (pH < 2), yielding isoquinoline (5–15% yield loss) .

-

Steric Hindrance : Bulky substituents at the 3-position of isoquinoline reduce coupling efficiency by 30–40% .

-

Sensitivity : Silyl ether/acetyl-protected derivatives undergo premature deprotection in fluoride-rich media .

This comprehensive profile underscores this compound as a robust synthetic building block, particularly valued in medicinal chemistry for constructing nitrogen-rich architectures.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Organic Synthesis

Potassium trifluoro(isoquinolin-4-yl)borate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are critical for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The trifluoroborate group enhances the reactivity of the isoquinoline moiety, making it a valuable intermediate in synthesizing various pharmaceuticals and natural products.

Reactivity and Mechanisms

The compound's unique structure allows it to participate in diverse chemical transformations. For instance, studies have shown its efficacy in nitrosation reactions, where it can be converted into nitroso derivatives under optimized conditions, yielding products that are otherwise challenging to synthesize . The ability to undergo one-pot reactions further simplifies synthetic pathways, allowing for the efficient generation of complex molecules .

Medicinal Chemistry

Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds derived from this boron reagent have been studied for their ability to influence signaling pathways relevant to diseases such as cancer and neurodegenerative disorders .

Case Studies

Several studies have investigated the pharmacological potential of isoquinoline derivatives. One notable case involved the development of compounds that exhibited high binding affinity for dopamine receptors, suggesting potential applications in treating neurological conditions like Parkinson's disease . The stability and reactivity of this compound make it an attractive scaffold for drug discovery efforts.

Material Science

Materials Applications

The unique properties of this compound also lend themselves to applications in material science. Its ability to form specific structures and interact with other materials can lead to advancements in developing new materials with tailored properties for electronics or catalysis.

Mecanismo De Acción

The mechanism of action of potassium trifluoro(isoquinolin-4-yl)borate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium trifluoro(4-isoquinolinyl)borate

- Potassium trifluoro[7-(trifluoromethyl)-4-isoquinolyl]borate

Uniqueness

Potassium trifluoro(isoquinolin-4-yl)borate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical and biological applications .

Actividad Biológica

Potassium trifluoro(isoquinolin-4-yl)borate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological interactions, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a boron atom connected to a trifluoromethyl group and an isoquinoline moiety. Its molecular formula is CHBFN, with a molecular weight of approximately 235.06 g/mol. The trifluoroborate group enhances the compound's reactivity and stability, making it a valuable reagent in various chemical reactions.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. Research indicates that this compound can modulate biological pathways by binding to specific molecular targets, leading to alterations in their function. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in several biochemical processes relevant to disease treatment.

Potential Targets

- Enzymatic Interactions : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : Studies suggest that it may affect receptor activities, which could have implications for drug design aimed at enhancing efficacy or reducing side effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence the activity of specific enzymes involved in metabolic processes. For example, it has been studied for its ability to inhibit certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .

Case Studies

- Cancer Research : In a study exploring the compound's effects on cancer cell lines, this compound exhibited cytotoxic effects at certain concentrations, suggesting potential as an anticancer agent .

- Neuropharmacology : Another investigation focused on its interactions with neurotransmitter receptors indicated that the compound could modulate dopaminergic signaling pathways, which are critical in conditions such as Parkinson's disease .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Enzyme Interaction | In vitro enzyme assays | Significant inhibition of kinase activity |

| Cancer Cell Lines | Cytotoxicity assays | Induced apoptosis in specific cancer cell lines |

| Receptor Modulation | Binding affinity studies | Modulated D2 and D3 receptor activities |

Applications in Medicine

The potential therapeutic applications of this compound are vast, particularly in drug development for diseases such as cancer and neurodegenerative disorders. Ongoing research aims to elucidate its specific pathways and optimize its structure for enhanced biological activity.

Future Directions

Propiedades

IUPAC Name |

potassium;trifluoro(isoquinolin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIOJGBGINOBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635693 | |

| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111733-07-3 | |

| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.